13-cis-Retinol

Description

Conversion to 13-cis-Retinal (B14616)

The initial step in the metabolic activation of 13-cis-retinol is its oxidation to the corresponding aldehyde, 13-cis-retinal. This conversion is a critical, albeit less explored, pathway in retinoid metabolism. While the primary focus of retinoid research has often been on the all-trans and 11-cis isomers, the enzymatic machinery capable of acting on the 13-cis form exists.

One enzyme that can catalyze the oxidation of this compound to 13-cis-retinal has been described. iarc.fr This reaction is analogous to the conversion of all-trans-retinol to all-trans-retinal (B13868), a cornerstone of the visual cycle and systemic retinoid metabolism. wikipedia.org The enzymes responsible for this transformation are broadly classified as retinol (B82714) dehydrogenases (RDHs). wikipedia.org Although specific RDHs with a high affinity for this compound are not as extensively characterized as those for other isomers, the existence of this metabolic step is a crucial prerequisite for the formation of 13-cis-retinoic acid from its retinol precursor.

Further Oxidation to 13-cis-Retinoic Acid

Following its formation, 13-cis-retinal can undergo further oxidation to yield 13-cis-retinoic acid. iarc.fr This irreversible step is catalyzed by a group of enzymes known as retinaldehyde dehydrogenases (RALDHs) or retinal dehydrogenases. wikipedia.org Mild oxidants can also facilitate this conversion in non-biological settings. iarc.fr

The formation of 13-cis-retinoic acid from this compound is theoretically possible through this sequential oxidation. iarc.fr However, it is important to note that the presence of significant quantities of this compound or 13-cis-retinal in human tissues has not been firmly established. iarc.fr The primary route for the endogenous formation of 13-cis-retinoic acid is generally considered to be the isomerization of all-trans-retinoic acid. iarc.frnih.gov Nevertheless, the enzymatic capacity for the this compound to 13-cis-retinoic acid pathway exists within the broader landscape of retinoid metabolism.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

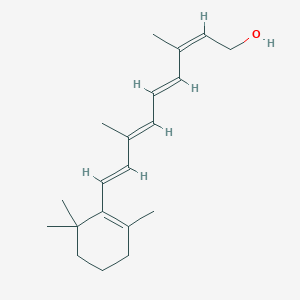

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-HWCYFHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317301 | |

| Record name | 13-cis-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13-cis Retinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2052-63-3 | |

| Record name | 13-cis-Retinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinol, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-cis-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-cis-Retinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETINOL, (13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J72YRO1DWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 13-cis Retinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isomerization Dynamics of 13 Cis Retinol with Other Retinoids

Interconversion with All-trans-Retinol

13-cis-retinol can undergo isomerization to other retinoid forms, most notably all-trans-retinol. This interconversion is a reversible process influenced by various factors. Non-enzymatic factors such as thermal energy and light exposure can drive the spontaneous isomerization towards the more stable all-trans configuration. The polarity of the solvent also plays a role, with nonpolar environments favoring the cis isomer and polar solvents promoting the trans form.

Enzymatically, the isomerization of retinoids is a complex and highly regulated process. While specific enzymes that directly catalyze the isomerization of this compound to all-trans-retinol are not fully elucidated, the general enzymatic machinery for retinoid isomerization is well-established, particularly within the context of the visual cycle.

Isomerization from All-trans-Retinol

Relationship to 11-cis-Retinol (B117599) in Ocular Metabolism

In the specialized environment of the eye, the interconversion of retinoid isomers is paramount for vision. The visual cycle hinges on the regeneration of 11-cis-retinal (B22103) from all-trans-retinal (B13868) after its photoisomerization by light. While this compound is not a direct participant in the canonical visual cycle, its presence and metabolism are linked to the key players.

Studies have shown that in the presence of cellular retinoid-binding protein (CRBP), the isomerization of all-trans-retinol can lead to the production of this compound. nih.govnih.gov This suggests that the specificity of retinoid-binding proteins can influence the isomeric fate of retinol (B82714).

Furthermore, in certain pathological or genetically altered states, the metabolism of 11-cis-retinol is perturbed, leading to an accumulation of other cis-retinols, including this compound. nih.gov For instance, in mice lacking 11-cis-retinol dehydrogenase, there is an observed increase in the concentration of this compound. nih.govmdpi.com This suggests that this compound may serve as a catabolic metabolite when the primary pathway for 11-cis-retinol oxidation is compromised, possibly as a mechanism to regulate the levels of 11-cis-retinol within the retinal pigment epithelium. nih.gov

Subsequent Metabolism of 13 Cis Retinoic Acid Derived from 13 Cis Retinol

Formation of Hydroxy- and Oxo-Metabolites (e.g., 4-oxo-13-cis-Retinoic Acid)

A primary metabolic pathway for 13-cis-retinoic acid, the oxidized form of this compound, is the formation of hydroxylated and oxidized derivatives. This process is predominantly mediated by the cytochrome P450 (CYP) enzyme system.

The initial step involves the hydroxylation of 13-cis-retinoic acid to 4-hydroxy-13-cis-retinoic acid. drugbank.com This intermediate is subsequently oxidized to form 4-oxo-13-cis-retinoic acid, which is often the most abundant metabolite found in plasma, with concentrations reported to be two to five times higher than the parent compound. mdpi.comnih.govnih.gov

Several CYP isoenzymes have been identified as catalysts for the oxidation of 13-cis-retinoic acid, including CYP2C8, CYP2C9, CYP3A4, and CYP2B6. mdpi.com Notably, CYP3A4 has been shown to play a major role in the conversion of 13-cis-retinoic acid to 4-oxo-13-cis-retinoic acid. nih.govnih.govaacrjournals.org While 13-cis-retinoic acid can be reversibly interconverted with all-trans-retinoic acid, the 4-oxo metabolites of these isomers show minimal interconversion. mdpi.compharmacompass.com

Table 1: Key Cytochrome P450 Isoforms in 13-cis-Retinoic Acid Oxidation

| Enzyme | Role in Metabolism | Reference |

|---|---|---|

| CYP3A4 | Major enzyme in the conversion to 4-oxo-13-cis-retinoic acid. | nih.govnih.govaacrjournals.org |

| CYP2C8 | Involved in the oxidation of 13-cis-retinoic acid. | mdpi.com |

| CYP2C9 | Contributes to the metabolism of 13-cis-retinoic acid. | mdpi.com |

| CYP2B6 | Participates in the metabolic oxidation of 13-cis-retinoic acid. | mdpi.com |

Glucuronidation Pathways

Glucuronidation represents a significant Phase II metabolic pathway for 13-cis-retinoic acid and its oxidized metabolites, rendering them more water-soluble for excretion. This process involves the conjugation of the terminal carboxylic acid group of the retinoid with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Both human liver microsomes (HLM) and, to a greater extent, human intestinal microsomes (HIM) have been shown to catalyze the glucuronidation of 13-cis-retinoic acid and 4-oxo-13-cis-retinoic acid. Several UGT isoforms are responsible for this conjugation, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9. aacrjournals.org Among these, UGT1A9 is considered likely to be the most significant enzyme in the glucuronidation of both substrates in vivo due to its low Km value and high expression in both the liver and intestine.

Research in rats has identified 13-cis-retinoyl-β-glucuronide as a major biliary metabolite following administration of pharmacological doses of 13-cis-retinoic acid. iarc.fr In humans, the glucuronide of 4-oxo-13-cis-retinoic acid is often detected at higher levels in plasma than the glucuronide of the parent compound, suggesting that oxidation is a primary step preceding glucuronidation in the major metabolic cascade of 13-cis-retinoic acid. nih.gov

Table 2: UGT Isoforms Involved in the Glucuronidation of 13-cis-Retinoic Acid and its 4-oxo-Metabolite

| UGT Isoform | Substrate(s) | Key Findings | Reference |

|---|---|---|---|

| UGT1A1 | 13-cis-Retinoic Acid, 4-oxo-13-cis-Retinoic Acid | Major isoform responsible for glucuronidation. | |

| UGT1A3 | 13-cis-Retinoic Acid, 4-oxo-13-cis-Retinoic Acid | Exhibits the highest rate of activity toward both substrates. | aacrjournals.org |

| UGT1A7 | 13-cis-Retinoic Acid, 4-oxo-13-cis-Retinoic Acid | Shows a high rate of activity for 13-cis-retinoic acid glucuronidation. | |

| UGT1A8 | 13-cis-Retinoic Acid, 4-oxo-13-cis-Retinoic Acid | Identified as a major isoform in the glucuronidation process. | |

| UGT1A9 | 13-cis-Retinoic Acid, 4-oxo-13-cis-Retinoic Acid | Considered the most important enzyme in vivo due to low Km and high expression in liver and intestine. |

Biological Activities and Physiological Roles of 13 Cis Retinol

Direct Biological Activity of 13-cis-Retinol

The direct biological activity of this compound is primarily understood through its interactions with specific cellular proteins. Unlike its metabolite, 13-cis-retinoic acid, which exhibits low binding affinity for key nuclear receptors, this compound itself can interact with cellular retinol-binding proteins (CRBPs). nih.govscispace.comarvojournals.org These proteins act as intracellular chaperones, solubilizing retinol (B82714) isomers and facilitating their delivery to enzymes. scispace.comdrugbank.com For instance, CRBP III has been shown to bind this compound. arvojournals.org

However, the broader biological effects of the 13-cis isomer are often attributed to its role as a prodrug. researchgate.netmdpi.com Its metabolite, 13-cis-retinoic acid (isotretinoin), has minimal direct binding affinity for cellular retinoic acid-binding proteins (CRABPs) or the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) that mediate gene transcription. mdpi.commedicaljournals.sespandidos-publications.com This suggests that many of the physiological effects observed are not from direct receptor activation by the 13-cis form but occur after its intracellular isomerization to more active compounds like all-trans-retinoic acid, which then engage the nuclear receptors. researchgate.netmdpi.commedicaljournals.se This intracellular conversion is a key aspect of its mechanism, allowing it to influence gene expression indirectly. medicaljournals.se

Role of this compound in the Visual Cycle and Ocular Function

The visual cycle is a critical enzymatic process in the retina responsible for regenerating the 11-cis-retinal (B22103) chromophore required for vision. This compound and its metabolites play a significant, albeit complex, role in this pathway.

Influence on 11-cis-Retinal Regeneration

The key enzyme of the visual cycle, RPE65, which is located in the retinal pigment epithelium (RPE), converts all-trans-retinyl esters to 11-cis-retinol (B117599). arvojournals.org Research has shown that RPE65 is not exclusively specific and can robustly co-produce this compound as a side product alongside 11-cis-retinol in vitro. medicaljournals.se Certain mutations in the RPE65 enzyme can alter its specificity, leading to an increased production of this compound relative to the essential 11-cis isomer. iarc.fr

Implications for Photoreceptor Function and Recovery

The inhibition of the visual cycle by 13-cis-retinoic acid directly impacts the function and recovery of photoreceptor cells (rods and cones). By slowing the regeneration of 11-cis-retinal, the regeneration of visual pigments—rhodopsin in rods and cone opsins—is markedly delayed after exposure to bright light (a process known as bleaching). researchgate.netnih.gov

This delay in pigment regeneration results in slower recovery of photoreceptor signaling, which manifests as impaired dark adaptation. researchgate.netnih.gov This mechanism is the basis for the night blindness reported as a side effect of therapy with isotretinoin (B22099) (13-cis-retinoic acid). researchgate.netnih.govnih.gov Studies in animal models have shown that even a single dose can slow the recovery of both rod and cone signaling. researchgate.net Importantly, this effect appears to be a functional impairment rather than a cause of photoreceptor cell death; electroretinogram amplitudes can return to normal after prolonged dark adaptation. researchgate.netnih.gov Paradoxically, by slowing the retinoid cycle, 13-cis-retinoic acid can also protect photoreceptors from light-induced damage. researchgate.netnih.gov

Modulation of Cellular Processes by this compound and its Metabolites

Beyond its role in vision, this compound and its primary active metabolite, 13-cis-retinoic acid, exert significant influence over fundamental cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis).

Influence on Cell Proliferation and Differentiation

13-cis-retinoic acid demonstrates potent antiproliferative effects across a variety of cell types. It has been shown to inhibit the proliferation of cancer cells, such as those in cholangiocarcinoma, and has a dose- and time-dependent inhibitory effect on promyelocytic leukemia (PML) cells. spandidos-publications.compor-journal.com In human SEB-1 sebocytes, 13-cis-retinoic acid causes significant dose- and time-dependent decreases in cell viability. nih.gov This inhibition of proliferation is often linked to cell cycle arrest. For example, in PML cells, it induces accumulation in the G0/G1 phase, which is accompanied by a decrease in the cell cycle regulatory protein cyclin B1. por-journal.com In sebocytes, the process involves decreased DNA synthesis and modulation of p21 and cyclin D1 proteins. nih.gov Similarly, in human meibomian gland epithelial cells, 13-cis-retinoic acid inhibits cell proliferation. arvojournals.org

In addition to curbing proliferation, 13-cis-retinoic acid can drive cells toward a more differentiated state. In HL-60 PML cells, it induces differentiation into granulocytes, marked by an increase in the CD11b differentiation antigen. por-journal.com In a human follicular carcinoma cell line, treatment with 13-cis-retinoic acid resulted in increased expression of various differentiation parameters, suggesting it can guide tumor cells toward a more normal state. nih.govoup.com

Table 1: Effects of 13-cis-Retinoic Acid on Cell Proliferation and Differentiation

| Cell Line / Type | Effect on Proliferation | Effect on Differentiation | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| HL-60 (Promyelocytic Leukemia) | Inhibition | Induces granulocytic differentiation | Cell cycle arrest (G0/G1), ↓ Cyclin B1, ↑ CD11b expression | por-journal.com |

| SEB-1 (Sebocytes) | Inhibition | Not specified | ↓ DNA synthesis, ↑ p21, ↓ Cyclin D1 | nih.gov |

| Cholangiocarcinoma Cells (KKU-100, KKU-213B) | Inhibition (dose- and time-dependent) | Not specified | Cell cycle arrest (G2/M) | spandidos-publications.com |

| Human Follicular Carcinoma Cells | Inhibition (up to 10 µM) | Induces differentiation | ↑ 125I uptake, ↑ EGF binding, ↑ TSH binding | nih.govoup.com |

| Human Meibomian Gland Epithelial Cells | Inhibition | Alters genes involved in differentiation | Altered expression of 6726 genes | arvojournals.org |

Regulation of Apoptosis

A primary mechanism through which 13-cis-retinoic acid exerts its pharmacological effects is the induction of apoptosis. drugbank.commedicaljournals.se This has been observed in a wide range of cells, including sebocytes, melanoma cells, neural crest cells, and neuroblastoma cells. nih.govmedicaljournals.senih.gov

The induction of apoptosis is often mediated through the regulation of key proteins in the apoptotic signaling cascade. Studies have shown that 13-cis-retinoic acid can down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the expression of pro-apoptotic proteins like p53 and caspase-3 in melanoma cells. nih.govbegellhouse.com A central hypothesis for its action, particularly in sebocytes, involves its isomerization to all-trans-retinoic acid (ATRA). ATRA then binds to nuclear receptors, leading to the upregulation of transcription factors like FoxO3a, which in turn induces the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). researchgate.netmedicaljournals.se TRAIL then activates the caspase cascade, culminating in apoptosis. researchgate.netmedicaljournals.se

Interestingly, in some cell types, such as SEB-1 sebocytes, 13-cis-retinoic acid appears to induce apoptosis through a mechanism that is independent of the retinoic acid receptor (RAR), suggesting a direct action of the 13-cis isomer itself in triggering programmed cell death in specific cellular contexts. nih.govresearchgate.net

Table 2: Apoptotic Effects of 13-cis-Retinoic Acid

| Cell Line / Type | Apoptotic Effect | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|

| SEB-1 (Sebocytes) | Induces apoptosis | ↑ Annexin V staining, ↑ TUNEL staining, ↑ Cleaved caspase 3; RAR-independent | nih.govresearchgate.net |

| B16F-10 (Melanoma) | Induces apoptosis | ↓ Bcl-2, ↑ p53, ↑ Caspase-3 | nih.govbegellhouse.com |

| General Mechanism (via ATRA) | Induces apoptosis | ↑ FoxO3a, ↑ TRAIL, Caspase cascade activation | researchgate.netmedicaljournals.se |

| Neural Crest Cells | Induces apoptosis | Upregulation of p53/FoxO1/FoxO3 signaling | mdpi.comeadv.org |

| Human Meibomian Gland Epithelial Cells | Induces cell death | Alters genes involved in cell death, ↓ Akt phosphorylation | arvojournals.org |

Potential Contributions to Systemic Retinoid Homeostasis

The body's retinoids are essential for a wide range of biological functions, including vision, immune response, and embryonic development. plos.orgmdpi.comnih.gov Retinoids are typically stored in the liver as retinyl esters and are mobilized to peripheral tissues as retinol. plos.orgplos.org In target cells, retinol is then converted in a two-step oxidation process to retinoic acid, the primary mediator of the gene regulatory functions of vitamin A. nih.gov

The contribution of this compound to this system involves its formation, subsequent conversion to other retinoids, and its role in the systemic pool of vitamin A metabolites.

Metabolic Generation and Isomerization

A key step in the generation of endogenous 13-cis retinoids is the enzymatic conversion from all-trans-retinyl esters. nih.gov Research has identified enzymes with isomerohydrolase activity capable of producing this compound. For instance, RPE65, an enzyme critical to the visual cycle in the retinal pigment epithelium, can convert all-trans-retinyl esters into both 11-cis-retinol and this compound. nih.gov Furthermore, a homolog of RPE65, identified as 13-cis isomerohydrolase (13cIMH) in zebrafish brain, was found to exclusively generate this compound from an all-trans-retinyl ester substrate. nih.gov This suggests specific enzymatic pathways exist for the dedicated production of this compound, underscoring its role in retinoid physiology. nih.gov

Once formed, this compound can undergo further isomerization. Studies have shown that all-trans-retinol can be converted to this compound and that the rate of isomerization of 11-cis-retinol and this compound to all-trans-retinol can be virtually identical under certain in vitro conditions. researchgate.net

Role as a Precursor to Active Retinoids

A primary contribution of this compound to systemic homeostasis is its function as a direct precursor to 13-cis-retinoic acid (13cRA). It is theoretically possible that 13cRA is formed through the sequential oxidation of this compound to 13-cis-retinal (B14616), and then to 13cRA, mirroring the pathway of all-trans-retinoic acid formation. iarc.fr

While 13cRA itself has less potent gene regulatory activity compared to other isomers, it is a significant component of the circulating retinoid pool. nih.gov Its presence is important because it can be isomerized in vivo to the more biologically active all-trans-retinoic acid (atRA). iarc.fr This conversion is considered a key activation mechanism, allowing this compound to indirectly contribute to the pool of atRA that regulates gene expression through binding to nuclear receptors. nih.gov Therefore, this compound serves as an upstream source for multiple retinoic acid isomers that are critical for cellular processes.

Systemic Presence and Transport

Endogenous 13-cis-retinoic acid, derived from this compound, is a naturally occurring retinoid found in the blood and tissues of humans. iarc.frplos.org Studies tracking retinoid concentrations have consistently detected 13cRA and its metabolites in plasma, highlighting its integration into the systemic retinoid network. plos.orgnih.gov For example, a study on pregnant women found significant changes in 13cisRA concentrations throughout pregnancy and postpartum, indicating dynamic regulation of its homeostasis. plos.orgnih.gov Although specific transport mechanisms for this compound are not extensively detailed, retinols are generally transported in the blood attached to retinol-binding protein (RBP) for delivery to target tissues. wikipedia.org The presence of this compound and its derivatives in the circulation confirms its participation in the systemic maintenance of retinoid levels. plos.org

Interactive Data Table: Metabolic Pathways of this compound

The following table summarizes key research findings on the enzymatic conversions related to this compound, highlighting its role in systemic retinoid homeostasis.

| Substrate | Enzyme/Process | Product(s) | Significance in Homeostasis | Reference |

| all-trans-Retinyl ester | 13-cis isomerohydrolase (13cIMH) | This compound | Specific enzymatic pathway for generating this compound. | nih.gov |

| all-trans-Retinyl ester | RPE65 | 11-cis-Retinol and This compound | Demonstrates that enzymes in the visual cycle can also produce this compound. | nih.gov |

| This compound | Oxidation (e.g., Retinol Dehydrogenases) | 13-cis-Retinal | Intermediate step in the formation of 13-cis-retinoic acid. | iarc.fr |

| 13-cis-Retinal | Oxidation (e.g., Retinaldehyde Dehydrogenases) | 13-cis-Retinoic Acid | Formation of a key circulating retinoid that can be isomerized to more active forms. | iarc.fr |

| This compound | Isomerization | all-trans-Retinol | Contributes to the pool of the primary transport form of Vitamin A. | researchgate.net |

| all-trans-Retinol | Isomerization | This compound | Demonstrates the reversible nature of isomerization between retinol isomers. | researchgate.net |

Molecular Mechanisms of 13 Cis Retinol Action

Enzymatic Interactions and Inhibition Profiles

13-cis-retinol and its metabolites can interact with and inhibit several enzymes involved in the retinoid metabolic pathway.

Research indicates that 13-cis-retinoic acid, a metabolite of this compound, can inhibit key enzymes in the visual cycle. nih.gov Specifically, it has been shown to inhibit both 11-cis retinol (B82714) dehydrogenase (RDH5) and retinoid isomerase in vivo. nih.govmdpi.com This inhibition leads to an accumulation of all-trans-retinyl esters and 11-cis-retinol (B117599). nih.gov The inhibition of RDH5 by 13-cis-retinoic acid has also been observed in vitro. nih.govnih.gov Furthermore, this compound itself acts as a competitive inhibitor of the 3α-hydroxysteroid dehydrogenase (3α-HSD) activity of Retinol Dehydrogenase-4 (RoDH-4). researchgate.net

Table 1: Inhibition of Retinoid Dehydrogenases by 13-cis-Retinoids

| Enzyme | Inhibitor | Effect |

|---|---|---|

| 11-cis retinol dehydrogenase (RDH5) | 13-cis-retinoic acid | Inhibition of enzymatic activity. nih.govmdpi.comnih.gov |

| Retinoid Isomerase | 13-cis-retinoic acid | In vivo inhibition, leading to accumulation of all-trans-retinyl esters. nih.gov |

13-cis-retinoic acid and its isomers are known to interact with cytochrome P450 (CYP) enzymes, which are involved in the metabolism of retinoids. oup.com 13-cis-retinoic acid can act as a competitive inhibitor of the 4-hydroxylation of all-trans-retinoic acid, a reaction mediated by hepatic CYP isoforms. iarc.fr This suggests that 13-cis-retinoic acid is an alternative, though less preferred, substrate for these enzymes. iarc.fr

Studies in human hepatocytes have shown that 13-cis-retinoic acid and its metabolites can modulate the mRNA expression of several CYP enzymes. nih.gov Specifically, they have been observed to decrease the mRNA levels of CYP1A2, CYP2C9, and CYP2D6, while increasing the expression of CYP2B6 and CYP3A4. nih.gov In mouse liver, however, treatment with 13-cis-retinoic acid did not significantly impact the mRNA expression of several cytochrome P450 enzymes. researchgate.net In T47D human breast cancer cells, 13-cis-retinoic acid was found to significantly inhibit the metabolism of all-trans-retinoic acid, indicating competitive binding to RA-induced P450 enzymes. oup.com

Table 2: Modulation of Cytochrome P450 (CYP) Enzyme mRNA Expression by 13-cis-Retinoic Acid and its Metabolites in Human Hepatocytes

| CYP Enzyme | Effect of 13-cis-Retinoic Acid and Metabolites |

|---|---|

| CYP1A2 | Decreased mRNA expression. nih.gov |

| CYP2C9 | Decreased mRNA expression. nih.gov |

| CYP2D6 | Decreased mRNA expression. nih.gov |

| CYP2B6 | Increased mRNA expression. nih.gov |

Inhibition of Retinoid Isomerases and Dehydrogenases

Indirect Receptor Activation via Metabolites

A primary mechanism through which this compound exerts its biological effects is through its conversion to more active metabolites that can directly activate nuclear retinoid receptors.

It is widely proposed that many of the effects of 13-cis-retinoic acid are mediated by its isomerization to all-trans-retinoic acid (atRA) and, to a lesser extent, 9-cis-retinoic acid. iarc.fr This conversion can occur both enzymatically and spontaneously. nih.gov Once formed, atRA and 9-cis-retinoic acid can bind to and activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-dependent transcription factors. iarc.frmdpi.combioscientifica.com These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. bioscientifica.comfrontiersin.org

While 13-cis-retinoic acid itself has a low affinity for RARs and RXRs, its isomerization to atRA allows it to indirectly influence this canonical signaling pathway. iarc.frfrontiersin.orgrupress.org The teratogenic effects of 13-cis-retinoic acid in mice, for example, have been linked to its isomerization to atRA and the subsequent embryonic exposure to this active metabolite. oup.com Studies have shown that bovine liver membranes can isomerize all-trans-retinoic acid into both 9-cis-retinoic acid and 13-cis-retinoic acid. nih.govnih.gov

Analytical Methodologies for 13 Cis Retinol and Associated Retinoids in Biological Matrices

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) stands as a cornerstone for the analysis of retinoids, offering high resolution and the ability to separate a wide range of isomers. diva-portal.org Its non-destructive nature is particularly advantageous for maintaining the stability of these sensitive compounds. diva-portal.org Both normal-phase and reversed-phase HPLC are employed, with the latter being more common for analyzing retinoids in biological and cosmetic formulations. diva-portal.orgiarc.fr

Isocratic and Gradient Elution Systems

Both isocratic and gradient elution systems are utilized in the HPLC analysis of 13-cis-retinol and other retinoids, each offering distinct advantages.

Isocratic Elution: This method employs a constant mobile phase composition throughout the analysis. diva-portal.org It is often favored for its simplicity, speed, and lower cost, as it negates the need for column re-equilibration between runs. researchgate.netjfda-online.com Several isocratic methods have been developed for the rapid measurement of retinoids. For instance, a mobile phase of 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2) can separate 13-cis-retinoic acid, all-trans-retinoic acid, retinol (B82714), and retinal in under 14 minutes on a C18 reversed-phase column. jfda-online.comjfda-online.com Another isocratic system uses a mobile phase of 70% acetonitrile-methanol (2:1) and 30% 100 mM ammonium (B1175870) acetate (pH 7.0) for the simultaneous determination of 13-cis- and all-trans-retinoic acid and retinol in human serum. researchgate.net

Gradient Elution: This technique involves changing the mobile phase composition during the separation process. diva-portal.org Gradient elution is particularly useful for analyzing complex mixtures of retinoids with a wide range of polarities, from very polar to nonpolar compounds. researchgate.net It allows for the separation of numerous retinoids in a single run, though it may require longer analysis times and column re-equilibration. jfda-online.comumich.edu For example, a gradient system starting with aqueous ammonium acetate and methanol and transitioning to methanol and dichloromethane (B109758) has been used for the quantification of retinol, retinyl palmitate, and retinoic acid. diva-portal.org Another method utilizes a linear gradient of n-hexane, 2-propanol, and glacial acetic acid to simultaneously separate six retinoic acid isomers, three retinal isomers, and two retinol isomers (including this compound). researchgate.net While effective, gradient systems can sometimes be hindered by the solvent strength of the injection solution, which can affect the retention time of the analytes. researchgate.net

Interactive Data Table: Comparison of HPLC Elution Systems for Retinoid Analysis

| Elution System | Key Features | Common Mobile Phases | Typical Analytes | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Isocratic | Constant mobile phase composition. diva-portal.org | Methanol/water mixtures, acetonitrile/buffer solutions. diva-portal.orgresearchgate.netjfda-online.com | Retinol, 13-cis-retinoic acid, all-trans-retinoic acid, retinal. researchgate.netjfda-online.com | Rapid analysis, simplicity, lower cost, no column re-equilibration. researchgate.netjfda-online.com | Limited ability to separate complex mixtures with wide polarity ranges. |

| Gradient | Variable mobile phase composition. diva-portal.org | n-Hexane/2-propanol/acetic acid, water/acetonitrile, methanol/dichloromethane. diva-portal.orgresearchgate.net | Multiple isomers of retinoic acid, retinal, and retinol; carotenoids; tocopherols. researchgate.netresearchgate.net | Excellent separation of complex mixtures, high resolution. researchgate.net | Longer run times, requires column re-equilibration, potential for solvent strength effects. jfda-online.comresearchgate.net |

Detection Methods (UV-Vis, Fluorescence)

Due to their extensive system of conjugated double bonds, retinoids are well-suited for detection by UV-Visible (UV-Vis) spectroscopy. diva-portal.orgnih.gov HPLC systems are frequently coupled with UV/Vis detectors for the separation, identification, and quantification of these compounds based on their ability to absorb light in the UV region. diva-portal.org The maximum absorption wavelength for all-trans-retinol is at 325 nm, while for this compound it is at 328 nm. diva-portal.org For retinoic acids, detection is often performed at around 340-350 nm. researchgate.net

Fluorescence detection offers enhanced sensitivity for certain retinoids, particularly retinol and its esters. researchgate.netjfda-online.com By connecting a fluorescence detector in series with a UV detector, each compound can be monitored at its most sensitive wavelength. jfda-online.comjfda-online.com For retinol analysis, an excitation wavelength of 348 nm and an emission wavelength of 470 nm are commonly used. researchgate.netjfda-online.com This dual-detector approach allows for the sensitive quantitation of a mixture of retinoids, such as 13-cis-retinoic acid, all-trans-retinoic acid, retinol, and retinal, in a single chromatographic run. jfda-online.comjfda-online.com

High-Performance Thin-Layer Chromatography (HPTLC) for Separation

High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective alternative for the separation and quantification of retinoids. This technique has been successfully applied to the estimation of isotretinoin (B22099) (13-cis-retinoic acid) in topical formulations. researchgate.net

In one validated HPTLC method, separation was achieved on aluminum-backed silica (B1680970) gel 60F254 plates. researchgate.net A mobile phase consisting of methanol, chloroform, toluene, and ammonia (B1221849) in a specific ratio (5.0:5.0:1.0:0.3 v/v/v/v) yielded a compact spot for isotretinoin with an Rf value of 0.6 ± 0.01. researchgate.net Another method for the simultaneous separation of 13-cis-retinoic acid and all-trans-retinoic acid has also been established. researchgate.net

Quantification is performed using densitometric analysis. For isotretinoin, analysis at 254 nm showed a good linear relationship in the concentration range of 150–750 ng/mL. researchgate.net The method demonstrated good precision, accuracy, reproducibility, and selectivity. researchgate.net The limit of detection and limit of quantitation for isotretinoin were found to be 13.72 ng/spot and 41.58 ng/spot, respectively. researchgate.net

Mass Spectrometry (MS and MS/MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the highly sensitive and specific identification and quantification of this compound and other retinoids in biological matrices. researchgate.netnih.govsci-hub.se This is especially critical for low-abundance isomers and metabolites. creative-proteomics.com

LC-MS/MS assays using selected reaction monitoring (SRM) can quantify retinoic acid in small biological samples (10–20 mg of tissue) without the need for derivatization. nih.gov These methods provide mass identification and can resolve all-trans-retinoic acid from its geometric isomers, including 13-cis-retinoic acid. nih.gov Such assays have demonstrated a linear range from 20 fmol to 10 pmol and a limit of detection of 10 fmol. nih.gov

Different ionization techniques can be employed, with atmospheric pressure chemical ionization (APCI) often preferred over electrospray ionization (ESI) for its better sensitivity, lower background, and greater tolerance to matrix effects. sciex.comresearchgate.net Positive ion APCI has been successfully used for the simultaneous determination of retinol and various retinoic acid isomers. researchgate.net

The power of LC-MS/MS is highlighted in its ability to quantify multiple retinoids simultaneously. One method allows for the analysis of 12 different retinoids and their metabolites, including isotretinoin (13-cis-retinoic acid), in an 8-minute run. thermofisher.com These advanced methods have enabled the reliable quantification of endogenous retinoids in various tissues, providing valuable data for research in fields like oncology, dermatology, and toxicology. creative-proteomics.comnih.gov

Interactive Data Table: LC-MS/MS Parameters for Retinoid Analysis

| Parameter | Description | Examples | Significance |

|---|---|---|---|

| Ionization Mode | Method used to generate ions from the analyte molecules. | Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI). researchgate.net | APCI is often preferred for better sensitivity and reduced matrix effects for retinoids. sciex.comresearchgate.net |

| Detection Mode | Technique for monitoring specific ion transitions. | Selected Reaction Monitoring (SRM). nih.gov | Provides high specificity and sensitivity for quantification in complex biological matrices. nih.gov |

| Linear Range | The concentration range over which the assay is accurate. | 20 fmol to 10 pmol for retinoic acid. nih.gov | Defines the working range of the quantitative method. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. | 10 fmol for retinoic acid. nih.gov | Indicates the sensitivity of the assay for trace-level analysis. |

| Internal Standards | A compound added to samples to correct for analytical variability. | all-trans-4,4-dimethyl-RA. nih.gov | Improves accuracy by accounting for extraction efficiency and handling-induced isomerization. nih.gov |

Sample Preparation and Stability Considerations in Research Settings

The inherent instability of this compound and other retinoids necessitates meticulous sample preparation and handling to prevent degradation and isomerization. iarc.frspringernature.com These compounds are sensitive to light, heat, and oxygen. diva-portal.orgspringernature.com

Sample Preparation: A common first step in analyzing retinoids in biological matrices like plasma or tissue homogenates is protein precipitation and extraction. iarc.frnih.gov This is often achieved by adding an organic solvent such as acetonitrile. nih.gov The sample may be acidified before extraction with solvents like hexane, diethyl ether, or chloroform/methanol. iarc.frresearchgate.net To minimize degradation during this process, an antioxidant like butylated hydroxytoluene (BHT) is frequently added to the extraction solvent. diva-portal.org All procedures should be carried out under yellow or red light to prevent photo-isomerization. iarc.fr

Stability: The stability of retinoids is critically dependent on storage conditions. For long-term storage, plasma or serum samples should be kept in sealed containers at -70°C or -80°C. sci-hub.seiarc.fr It is advisable to prepare several aliquots to avoid repeated freeze-thaw cycles. iarc.fr Even short-term storage at 4°C in the dark can lead to some degradation of carotenoids, though retinol is generally more stable. iarc.fr Studies have shown that retinoids are stable in processed extracts (e.g., after protein precipitation) when stored in the dark in a cooled autosampler, which allows for automated analysis of large sample batches without significant isomerization. nih.gov However, storing prepared samples in methanol at room temperature can lead to up to 6% degradation of all-trans-retinol, whereas keeping them cold minimizes degradation to less than 1%. diva-portal.org

Preclinical and in Vitro Investigations Involving 13 Cis Retinol

Studies in Cellular Models

The influence of 13-cis-retinoids on neuronal cells has been explored in various models, revealing effects on proliferation, differentiation, and gene expression. In the adult mouse brain, regions of active cell proliferation, such as the hippocampus, are sensitive to 13-cis-retinoic acid (13-cis-RA). nih.gov This compound is known to induce differentiation and reduce the proliferation of stem and progenitor cells. nih.gov Studies using the human medulloblastoma (MB) cell line, Daoy, demonstrated that 13-cis-RA inhibits cell proliferation and induces cell cycle arrest in the G0/G1 phase. researchgate.net This treatment led to the differentiation of Daoy cells into a neuronal phenotype, characterized by the high expression of the neuronal marker microtubule-associated protein 2 (MAP2) and significant neurite growth. researchgate.net

A key mechanism underlying these effects involves the epigenetic regulation of gene expression. researchgate.net In Daoy cells, 13-cis-RA was found to promote the expression of topoisomerase IIβ (Top IIβ), an enzyme critical for neuronal differentiation. researchgate.net This was achieved by decreasing the histone H3 lysine (B10760008) 27 tri-methylation (H3K27me3) modification in the Top IIβ promoter region. researchgate.net Retinoids, in general, can inhibit the proliferation of neural stem cells in the cerebral cortex, inducing their differentiation into cortical neurons. diva-portal.org The biological activity of retinoids is mediated by nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors. diva-portal.org Both 9-cis-RA and 13-cis-RA can bind to the RAR-subunit of the RAR/RXR heterodimer to initiate transcription. diva-portal.org

Table 1: Effects of 13-cis-Retinoic Acid on Neuronal Cell Models

| Cell Line | Model Type | Key Findings | Reference |

| Daoy | Human Medulloblastoma | Inhibited cell proliferation; induced G0/G1 cell cycle arrest. | researchgate.net |

| Induced differentiation into a neuronal phenotype with neurite growth. | researchgate.net | ||

| Increased expression of neuronal marker MAP2. | researchgate.net | ||

| Increased expression of Topoisomerase IIβ via epigenetic regulation. | researchgate.net | ||

| C17.2 | Neuronal Progenitor Cells | Retinoids, as a class, can inhibit proliferation and induce differentiation. | diva-portal.org |

| Adult Mouse Hippocampus | In Vivo / Cellular Target | Regions with ongoing cell proliferation are sensitive to 13-cis-RA. | nih.gov |

The visual cycle is a critical enzymatic pathway in the retina responsible for regenerating 11-cis-retinal (B22103), the chromophore essential for vision. arvojournals.orgmolvis.org This process primarily occurs in the retinal pigment epithelium (RPE) and photoreceptor outer segments. arvojournals.orgmolvis.org 13-cis-retinoic acid has been shown to modulate this cycle. core.ac.uknih.gov Specifically, it acts as an inhibitor of 11-cis-retinol (B117599) dehydrogenase, an enzyme in the visual cycle that oxidizes 11-cis-retinol to 11-cis-retinal. core.ac.ukmdpi.com By inhibiting this step, 13-cis-retinoic acid slows the synthesis of 11-cis-retinal and the subsequent regeneration of rhodopsin. core.ac.uk

In vitro studies using cultured human sebocytes (SZ95) have highlighted the cell-specific nature of retinoid metabolism. nih.gov In these cells, 13-cis-retinoic acid is markedly and rapidly isomerized to all-trans-retinoic acid, which is considered the active form that binds to nuclear receptors. nih.gov This specific isomerization did not occur to a significant extent in HaCaT keratinocytes, suggesting it is a sebocyte-specific event. nih.gov This contrasts with the direct inhibitory effect of 13-cis-retinoic acid on enzymes within the retinal visual cycle. core.ac.uk

The interaction of 13-cis-retinoids with various enzymes has been investigated in different cell lines, revealing a range of activities from pathway induction to direct inhibition.

In Huh7 human hepatoma cells, 13-cis-retinol and its derivatives were shown to induce the activity of the endogenous cytochrome P450 3A4 (CYP3A4) enzyme. oup.com this compound, 13-cis-retinal (B14616), and 13-cis-RA all significantly induced reporter gene activity mediated by the RXR/SXR pathway, leading to 2.5- to 3.7-fold increases in luciferase activity. oup.com This demonstrates that these compounds can activate transcriptional pathways responsible for metabolizing xenobiotics. oup.com

Conversely, in retinal cells, 13-cis-retinoic acid directly inhibits enzyme activity. core.ac.uk It targets and inhibits 11-cis-retinol dehydrogenase, a key enzyme in the visual cycle. core.ac.ukmdpi.com

Studies in SZ95 human sebocytes revealed further complexities. While all-trans-retinoic acid induced de novo mRNA expression of cytochrome P450 1A1, 13-cis-retinoic acid did not. nih.gov The effects of 13-cis-retinoic acid in these cells appear to be mediated by its intracellular isomerization to all-trans-retinoic acid. nih.gov For instance, the increase in mRNA levels of cellular retinoic acid-binding protein II was rapid under all-trans-retinoic acid treatment, while the effect from 13-cis-retinoic acid was weaker and delayed, consistent with a pro-drug/drug relationship in this cell type. nih.gov

Table 2: Effects of 13-cis-Retinoids on Enzyme Activity in Cell Lines

| Compound | Cell Line | Enzyme/Pathway | Observed Effect | Reference |

| This compound | Huh7 (Hepatoma) | CYP3A4 (via RXR/SXR) | Significant induction of activity. | oup.com |

| 13-cis-Retinal | Huh7 (Hepatoma) | CYP3A4 (via RXR/SXR) | Significant induction of activity. | oup.com |

| 13-cis-Retinoic Acid | Huh7 (Hepatoma) | CYP3A4 (via RXR/SXR) | Significant induction of activity. | oup.com |

| 13-cis-Retinoic Acid | Retinal Cells | 11-cis-retinol dehydrogenase | Inhibition of enzyme activity. | core.ac.ukmdpi.com |

| 13-cis-Retinoic Acid | SZ95 (Sebocytes) | Cytochrome P450 1A1 | No direct induction of mRNA expression. | nih.gov |

Effects on Retinal Cells and Visual Cycle Components

Investigations in Animal Models

Studies in animal models have confirmed that 13-cis-retinoic acid (isotretinoin) significantly modulates the retinoid cycle, leading to distinct ocular phenotypes. arvojournals.org Administration of isotretinoin (B22099) to rats and mice was found to slow the regeneration of rhodopsin following exposure to bleaching light. nih.gov This functional impairment was observed in both rod and cone photoreceptors, which showed slow recovery from the bleach. nih.gov

High-performance liquid chromatography (HPLC) analysis of ocular retinoids in these animals revealed the biochemical basis for this effect. nih.gov After isotretinoin administration and an intense bleach, levels of the rhodopsin chromophore, 11-cis-retinal, were decreased. nih.gov Concurrently, there was an accumulation of biosynthetic intermediates, specifically 11-cis and all-trans retinyl esters. nih.gov This accumulation points to a bottleneck in the visual cycle, consistent with the inhibition of 11-cis-retinol dehydrogenase. core.ac.uknih.gov

Investigations in genetically modified mice provide further insight. In Rdh5 knockout (Rdh5-/-) mice, which lack a key retinol (B82714) dehydrogenase, there is a notable accumulation of 11-cis and 13-cis-retinyl esters. mdpi.com The lack of 13-cis-RDH activity is cited as a reason for the accumulation of 13-cis-retinyl esters in this model, indicating that 13-cis-retinoids are normal metabolites within the visual cycle that require specific enzymes for their processing. molvis.orgmdpi.com Despite these biochemical changes, long-term administration of high-dose isotretinoin in rats did not cause histological loss of rod photoreceptors, suggesting the effect is a functional impairment rather than cellular death. nih.gov

Metabolic studies in animal models have traced the conversion and distribution of 13-cis-retinoids. In vitro incubation of rat preputial glands with radiolabeled [3H]13-cis-retinoic acid showed that it was rapidly converted to all-trans-retinoic acid. nih.gov In glands from normal rats, the level of all-trans-retinoic acid then decreased as more polar compounds, including 4-keto-13-cis-RA, appeared. nih.gov This suggests a metabolic pathway where 13-cis-RA is first isomerized before further oxidation. nih.gov

Distribution studies in male DBA mice following intravenous administration of 13-cis-retinoic acid showed that the liver took up the greatest concentration, followed by the lung, kidney, and brain. iarc.fr Endogenous levels of 13-cis-retinoic acid have been identified in the plasma of vitamin A-sufficient rats, confirming it is a naturally occurring metabolite. iarc.fr

A significant finding came from studies in zebrafish, which identified a novel enzyme named 13-cis isomerohydrolase (13cIMH) in the brain. nih.gov This enzyme exclusively generates this compound from all-trans retinyl esters. nih.gov The discovery of 13cIMH suggests a specific, enzyme-dependent metabolic pathway for generating this compound, the precursor to 13-cis-RA, particularly in neuronal tissue. nih.gov This indicates that this compound is not just a byproduct but is actively synthesized in certain tissues for specific functions. nih.gov

Impact on Organ System Physiology (e.g., Liver, Kidney)

Preclinical and in vitro investigations have explored the influence of this compound and its metabolites on the physiological processes of the liver and kidneys. These studies, primarily conducted in animal models and cell cultures, provide insights into the compound's effects at a cellular and organ level.

Liver Physiology

The liver is a central site for the metabolism and storage of retinoids. iarc.fr Studies in rats have shown that the liver is a primary site for both the synthesis of retinoic acid from retinol and the subsequent oxidative metabolism of retinoic acid. iarc.fr

In preclinical models, the administration of 13-cis-retinoic acid has been observed to influence liver lipid metabolism. In Sprague-Dawley rats, high dietary concentrations of 13-cis-retinoic acid led to hypertriglyceridemia, an effect also seen with all-trans-retinoic acid, though the latter appeared more potent in this regard. nih.gov However, these studies did not find evidence of fatty liver or significant changes in liver content of phospholipids, cholesterol, or vitamin A. nih.gov It has been noted that 13-cis-retinoic acid does not accumulate in the liver to the same extent as vitamin A, which may account for a lower incidence of hepatic toxicity compared to vitamin A or its fatty acid esters. escholarship.org

In vitro studies using human hepatocytes have shown that 13-cis-retinoic acid, along with its metabolites all-trans-retinoic acid and 4-oxo-13-cis-retinoic acid, can decrease the mRNA expression of certain cytochrome P450 enzymes, such as CYP2D6, in a concentration-dependent manner. researchgate.netresearchgate.net This suggests a potential for this compound to modulate the metabolic activity of the liver. researchgate.net Interestingly, while 13-cis-retinoic acid is readily quantifiable in human liver, it has not been detected in mouse liver, highlighting potential species-specific differences in retinoid profiles. bioscientifica.combioscientifica.com

| Model System | Key Findings | Reference |

|---|---|---|

| Sprague-Dawley Rats | High dietary concentrations of 13-cis-retinoic acid induced hypertriglyceridemia. No evidence of fatty liver or alterations in liver phospholipid, cholesterol, or vitamin A content was observed. | nih.gov |

| Human Hepatocytes (in vitro) | 13-cis-retinoic acid and its metabolites decreased CYP2D6 mRNA expression in a concentration-dependent manner. | researchgate.netresearchgate.net |

| Comparative (Human vs. Mouse) | 13-cis-retinoic acid is readily quantifiable in human liver but has not been detected in mouse liver. | bioscientifica.combioscientifica.com |

Kidney Physiology

The kidney is another organ system where the effects of retinoids have been investigated. In a rat model of experimental glomerulonephritis, the administration of 13-cis-retinoic acid was found to lower blood pressure and the number of glomerular cells. physiology.org Furthermore, in a rat model of chronic allograft nephropathy, 13-cis-retinoic acid acted as an immunosuppressive and anti-fibrotic agent, preserving renal function and reducing chronic rejection damage. nih.gov

In vitro studies on kidney cells have also provided valuable information. While retinoic acid was shown to induce modifications in a rabbit kidney epithelial cell line consistent with hypertrophy, retinol itself did not alter thymidine (B127349) incorporation or total protein content. core.ac.uk This suggests that the effects on kidney cell proliferation may be specific to the acidic metabolites of retinol. Research has also indicated that renal cell carcinomas have significantly lower levels of retinol and retinyl esters compared to normal human kidney tissue, which may be linked to reduced expression of lecithin:retinol acyltransferase (LRAT), an enzyme crucial for retinol esterification. aacrjournals.org

| Model System | Key Findings | Reference |

|---|---|---|

| Rat Model (Glomerulonephritis) | Administration of 13-cis-retinoic acid lowered blood pressure and glomerular cell count. | physiology.org |

| Rat Model (Chronic Allograft Nephropathy) | 13-cis-retinoic acid demonstrated immunosuppressive and anti-fibrotic effects, preserving renal function. | nih.gov |

| Rabbit Kidney Epithelial Cells (in vitro) | Retinoic acid induced modifications consistent with hypertrophy, while retinol had no effect on thymidine incorporation or protein content. | core.ac.uk |

| Human Renal Cell Carcinoma Samples | Showed greatly reduced levels of retinol and retinyl esters compared to normal kidney tissue. | aacrjournals.org |

Emerging Research and Future Directions in 13 Cis Retinol Studies

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

The precise origins and metabolic fate of 13-cis-retinol in the body are not fully understood, representing a significant area of ongoing investigation. It is theorized that 13-cis-retinoic acid could be formed through the sequential oxidation of this compound and 13-cis-retinal (B14616), a pathway analogous to the formation of all-trans-retinoic acid. iarc.fr An enzyme capable of oxidizing this compound to 13-cis-retinal has been identified, lending credence to this hypothesis. iarc.fr However, it remains to be definitively established whether this compound or 13-cis-retinal are present in significant amounts in human tissues. iarc.fr

A key discovery has been the identification of an enzyme, 13-cis-retinoid-specific isomerohydrolase (13cIMH), which is predominantly expressed in the brain and specifically generates this compound. nih.gov This finding points to an enzyme-dependent metabolic pathway for the creation of 13-cis retinoids within neuronal tissue, suggesting a specialized neurological function. nih.gov

Future research will likely focus on:

Identifying and characterizing the full suite of enzymes involved in the biosynthesis and metabolism of this compound.

Determining the tissue-specific distribution and concentration of this compound and its metabolites.

Understanding the regulatory mechanisms that control the production and degradation of this compound.

Identification of Novel Biological Functions Beyond Known Retinoid Activities

While the biological effects of this compound are often attributed to its conversion to other active retinoids like all-trans-retinoic acid (ATRA), emerging evidence suggests it may possess unique functions. The steric conversion of 13-cis-retinoic acid to ATRA is a proposed mechanism for its therapeutic and teratogenic activities. However, the possibility of this compound having its own distinct biological roles is an active area of exploration. bioscientifica.com

Potential novel functions being investigated include:

Gene Regulation: 13-cis-retinoic acid can induce retinoid-responsiveness in cultured cells, though it has a much lower affinity for retinoic acid receptors (RARs) compared to ATRA. iarc.frnih.gov This suggests it might modulate gene expression through alternative or as-yet-unidentified pathways. nih.gov

Cellular Processes: Research indicates that 13-cis-retinoic acid can influence cellular differentiation and apoptosis.

Development of Advanced Analytical Techniques for Low-Level Detection

The accurate measurement of this compound and its metabolites in biological samples is crucial for understanding its pharmacokinetics and physiological roles. Due to its low endogenous concentrations, sensitive analytical methods are required.

High-performance liquid chromatography (HPLC) is a commonly used technique for measuring retinoids. iarc.frjfda-online.com Recent advancements have focused on improving the speed and sensitivity of these methods. For instance, an isocratic HPLC method has been developed for the rapid measurement of retinol (B82714), retinal, all-trans-retinoic acid, and 13-cis-retinoic acid in under 14 minutes. jfda-online.comjfda-online.com This method utilizes a C18 reversed-phase column and a mobile phase of methanol (B129727) and sodium acetate (B1210297) buffer. jfda-online.comjfda-online.com

Liquid chromatography-mass spectrometry (LC-MS) offers even greater sensitivity and specificity. researchgate.net A method using positive ion atmospheric-pressure chemical ionization (APCI) has been shown to be effective for the simultaneous determination of retinol and various retinoic acid isomers in small tissue samples. researchgate.net

Future developments in analytical techniques will likely focus on:

Increasing the sensitivity to detect even lower physiological concentrations.

Improving the ability to simultaneously quantify a wider range of retinoid isomers and metabolites.

Developing methods for subcellular localization studies to understand the intracellular distribution of this compound. oup.com

Investigating the Differential Roles of this compound vs. 13-cis-Retinoic Acid

A key area of research is to delineate the distinct biological activities of this compound and its oxidized form, 13-cis-retinoic acid. While they are metabolically linked, their different chemical properties suggest they may have unique interactions and functions within the cell.

The conversion of this compound to 13-cis-retinoic acid is a critical step, as the latter is known to bind to nuclear receptors and regulate gene expression, albeit with lower affinity than other retinoic acid isomers. nih.gov However, it is not yet clear whether all the effects of this compound are mediated through its conversion to 13-cis-retinoic acid.

Studies on human neuroblastoma cells have shown that different retinoic acid isomers, including 13-cis-retinoic acid, can have differential effects on cell proliferation and differentiation, suggesting distinct molecular pathways. nih.gov

Future research will aim to:

Directly compare the effects of this compound and 13-cis-retinoic acid in various cellular and animal models.

Identify proteins that specifically bind to this compound and mediate its potential unique functions.

Elucidate the specific signaling pathways activated by each compound.

Exploration of this compound's Influence on Specific Physiological Systems (e.g., Neurological, Immunological)

Emerging research points to significant roles for this compound and its metabolites in the neurological and immunological systems.

Neurological System: The presence of the 13-cis-retinoid specific isomerohydrolase (13cIMH) enzyme predominantly in the brain suggests a specialized role for 13-cis retinoids in neuronal tissue. nih.gov Studies have linked 13-cis-retinoic acid to alterations in the serotonergic system, which is implicated in mood regulation. researchgate.netnih.gov Research in mice has shown that 13-cis-retinoic acid can induce depression-related behaviors and suppress hippocampal cell survival. scielo.br

Immunological System: Retinoids are known to be important modulators of the immune system. nih.gov 13-cis-retinoic acid has been shown to have immunosuppressive activity, including the ability to suppress T cell-mediated immunity. nih.gov It can inhibit the production of interleukin-2 (B1167480) and suppress lymphocyte proliferation. nih.gov In humans, 13-cis-retinoic acid has been observed to increase the percentage of T-helper cells. nih.gov Furthermore, studies have investigated its potential to modulate the immune response in various contexts, including in COVID-19 patients and in models of chronic allograft nephropathy. medrxiv.orgnih.gov

The table below summarizes some of the key research findings on the effects of 13-cis-retinoic acid on physiological systems.

| Physiological System | Key Research Finding | Model System | Reference(s) |

| Neurological | Alters cellular morphology of serotonergic neurons. | Rat | researchgate.net |

| Increases intracellular serotonin (B10506) levels in vitro. | Rat embryonic raphe nuclei cell line | nih.gov | |

| Suppresses hippocampal cell survival. | Mice | scielo.br | |

| Immunological | Suppresses T cell-mediated immunity. | Rats | nih.gov |

| Increases the percentage of T-helper cells. | Humans | nih.gov | |

| Inhibits development of chronic allograft nephropathy. | Rat transplantation model | nih.gov | |

| Improved outcomes in COVID-19 patients. | Humans | medrxiv.org |

Future investigations in this area will be critical for understanding the full spectrum of this compound's biological activities and its potential therapeutic applications in neurological and immunological disorders.

Q & A

Q. How do researchers reconcile conflicting reports on this compound’s bioactivity in cellular models?

- Variability arises from cell type-specific retinoid-binding proteins (e.g., CRABP vs. FABP5). Use CRISPR-edited cell lines (e.g., KO for CRABP1/2) to isolate this compound effects. Dose-response curves (0.1–10 µM) and time-course assays (24–72 hr) clarify context-dependent activity, while LC-MS/MS confirms intracellular retinoid profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.